molecular formula C10H14O2S B2457239 Methyl 5-tert-butylthiophene-2-carboxylate CAS No. 229003-19-4

Methyl 5-tert-butylthiophene-2-carboxylate

Cat. No.: B2457239
CAS No.: 229003-19-4
M. Wt: 198.28
InChI Key: ANYDHMWWSOJCQC-UHFFFAOYSA-N
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Description

Methyl 5-tert-butylthiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiophene derivative that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butylthiophene-2-carboxylate is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, thereby affecting their function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to exhibit antitumor activity and to have potential as a therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-tert-butylthiophene-2-carboxylate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Methyl 5-tert-butylthiophene-2-carboxylate. One potential direction is the synthesis of novel compounds based on this compound that exhibit improved properties and activity. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives, which may provide insights into their potential therapeutic applications. Additionally, further research is needed to evaluate the toxicity and safety of this compound and its derivatives in various applications.

Synthesis Methods

The synthesis of Methyl 5-tert-butylthiophene-2-carboxylate involves the reaction of 5-tert-butylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Methyl 5-tert-butylthiophene-2-carboxylate has various scientific research applications, including its use as a building block in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and as a starting material in the synthesis of various natural products.

Properties

IUPAC Name

methyl 5-tert-butylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDHMWWSOJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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